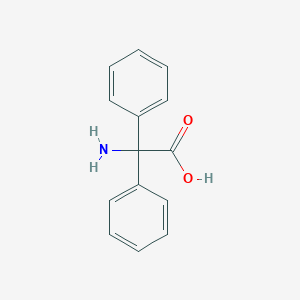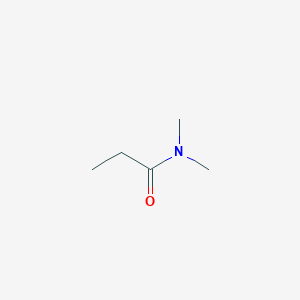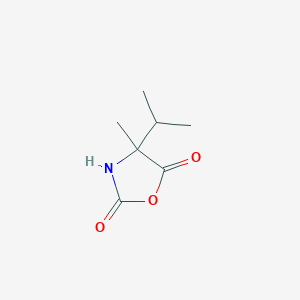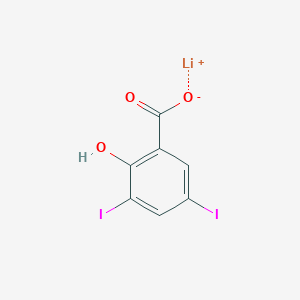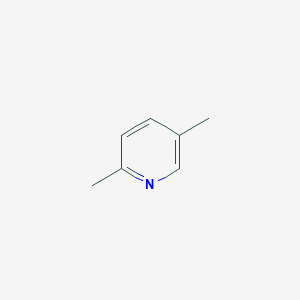![molecular formula C22H29F3O2 B147157 (反式,反式)-3,4,5-三氟苯基 4'-丙基-[1,1'-联(环己烷)]-4-羧酸酯 CAS No. 132123-45-6](/img/structure/B147157.png)
(反式,反式)-3,4,5-三氟苯基 4'-丙基-[1,1'-联(环己烷)]-4-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its fluorinated aromatic ring and cyclohexane moieties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target molecule's characteristics.
Synthesis Analysis
The synthesis of related cyclopropane and cyclohexane derivatives has been explored in the literature. For instance, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can be reacted with nitriles in the presence of tin(IV) chloride to yield trisubstituted oxazoles . Similarly, the synthesis of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates involves esterification of trans-1,4-cyclohexanedicarboxylic acid with alkylphenols . These methods suggest that the target compound could potentially be synthesized through related esterification reactions or by adapting the cyclopropane ring-opening strategies to the cyclohexane framework.
Molecular Structure Analysis
The molecular structure of cyclopropane and cyclohexane derivatives has been studied using X-ray diffraction, revealing that even small changes in the structure can significantly affect the molecular geometry and the inclusion properties of these compounds . The presence of fluorine atoms on the aromatic ring, as in the case of 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, can influence the electronic distribution and steric hindrance, which in turn can affect the overall molecular conformation of the target compound .
Chemical Reactions Analysis
Cyclopropane and cyclohexane derivatives participate in various nucleophilic reactions. For example, trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates undergo ring-opening reactions with hydrazines to form dihydropyrazoles or cyclopropane-fused pyridazinones . These reactions proceed with high regio- and diastereoselectivity, indicating that the target compound might also exhibit specific reactivity patterns when subjected to nucleophilic attacks, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and mesomorphic properties of cyclohexane derivatives, such as the di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, have been characterized by techniques like hot-stage polarizing microscopy and differential scanning calorimetry (DSC) . These studies provide insights into phase transitions and mesomorphic behavior, which are influenced by the length of the alkyl chain and the nature of the substituents. The fluorinated analogs, such as 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, show nematic phases and can affect the properties of liquid crystal mixtures . Therefore, the target compound might also display unique mesomorphic properties and influence the behavior of liquid crystal systems.
科学研究应用
环己烷羧酸的合成
张明宇 (2012) 的一项研究详细介绍了通过催化氢化将反式-4-(5'-丙基-四氢吡喃-2'-基)-苯甲酸合成顺式/反式-4-(5'-丙基-四氢吡喃-2'-基)-环己烷羧酸。使用 Ru/C 作为催化剂和 NaOH 溶液作为反应介质,反应温度为 75-85 ℃,氢化压力为 3.5 MPa,获得了最佳结果。通过高温异构化反应和随后的甲苯和乙醇重结晶,获得了 99.5% 以上的纯度 张明宇 (2012)。
高压相研究
J. Rübesamen 和 G. Schneider (1993) 的研究使用差热分析探索了几种液晶环己烷衍生物的高压相行为。该研究观察到液晶的特殊高压效应,例如压力诱导相和从单斜晶系到同斜晶系多态性的转变,为这些物质的分子结构提供了有价值的见解 Rübesamen 和 Schneider (1993)。
氟化反应
W. Dmowski 等人 (1996) 研究了四氟化硫与反式-4,5-二溴-顺式-1,2-环己烷二甲酸酐的反应,导致形成氟化的环己烷衍生物。本研究展示了一种将氟原子引入环己烷环的方法,有可能改变其物理和化学性质以用于各种应用 Dmowski 等人 (1996)。
环己烷羧酸酯的向列相
H. Takatsu、K. Takeuchi 和 H. Satō (1984) 制备了一系列显示向列相的 3,4-二氟苯基反式-4'-取代环己烷-1'-羧酸酯。他们的研究测量了转变温度、焓和熵,有助于理解取代基如何影响环己烷衍生物的液晶性质 Takatsu、Takeuchi 和 Satō (1984)。
安全和危害
属性
IUPAC Name |
(3,4,5-trifluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26)27-18-12-19(23)21(25)20(24)13-18/h12-17H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWLPKKYZMFEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471226 |
Source


|
| Record name | 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132123-45-6 |
Source


|
| Record name | 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

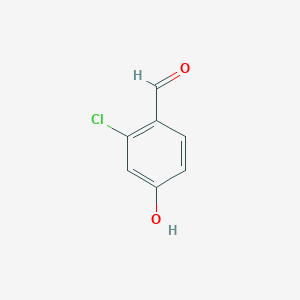

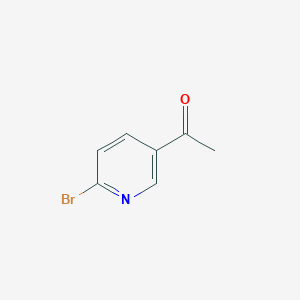
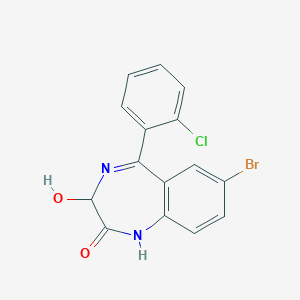
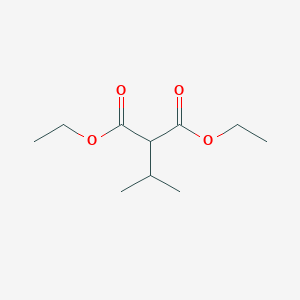
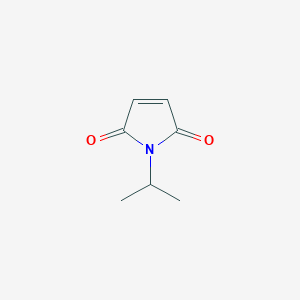
![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)

